molecular formula C10H6BrNO2 B2430352 4-Bromoisoquinoline-7-carboxylic acid CAS No. 1958100-95-2

4-Bromoisoquinoline-7-carboxylic acid

Cat. No.: B2430352
CAS No.: 1958100-95-2
M. Wt: 252.067
InChI Key: SXZAJMXMEHCGQI-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core Structure in Synthetic Chemistry and Medicinal Chemistry Scaffolds

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of biologically active molecules and natural products. nih.govrsc.orgamerigoscientific.comijpsjournal.com Its structural rigidity and the presence of a nitrogen atom provide a unique three-dimensional arrangement that is conducive to binding with a variety of biological targets. nbinno.com This has made the isoquinoline scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of approved drugs and clinical candidates. nih.govrsc.org

In synthetic chemistry, the isoquinoline core serves as a versatile platform for the construction of complex molecular architectures. The aromatic rings can be functionalized through a range of electrophilic and nucleophilic substitution reactions, allowing for the precise installation of various substituents to modulate the molecule's properties. amerigoscientific.com

Overview of Halogenated Heterocycles as Strategic Synthetic Intermediates

Halogenated heterocycles are indispensable tools in the arsenal (B13267) of synthetic organic chemists. nbinno.comsigmaaldrich.com The introduction of a halogen atom, such as bromine, onto a heterocyclic ring system dramatically enhances its synthetic utility. mdpi.com Halogens act as versatile handles, enabling a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for the elaboration of complex molecules from simpler precursors.

Furthermore, the presence of a halogen can significantly influence the electronic properties and lipophilicity of a molecule, which are critical parameters in drug design. nbinno.comacs.org By strategically placing halogen atoms, chemists can fine-tune the biological activity and pharmacokinetic profile of a compound.

Research Context and Importance of 4-Bromoisoquinoline-7-carboxylic Acid within Isoquinoline Chemistry

Within the broad family of isoquinoline derivatives, this compound has emerged as a compound of significant research interest. This molecule uniquely combines the key features of a halogenated heterocycle and a carboxylic acid-substituted isoquinoline. The bromine atom at the 4-position provides a reactive site for further synthetic transformations, while the carboxylic acid group at the 7-position offers a point for amide bond formation or other modifications. smolecule.comgeorganics.sk This dual functionality makes it a valuable building block for the synthesis of a diverse range of more complex isoquinoline derivatives. The carboxylic acid moiety itself is a crucial functional group in many pharmaceuticals, often involved in key binding interactions with biological targets. nih.govnih.govwiley-vch.deijaem.net The strategic placement of both a bromo and a carboxylic acid group on the isoquinoline scaffold positions this compound as a key intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoisoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-3-6(10(13)14)1-2-8(7)9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZAJMXMEHCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Directed Transformations of 4 Bromoisoquinoline 7 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position of the isoquinoline (B145761) ring is amenable to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for converting the carboxylic acid into other important functional groups, such as esters and amides, or for its removal through decarboxylation.

Esterification for the Synthesis of Alkyl and Aryl Carboxylates

Esterification of 4-bromoisoquinoline-7-carboxylic acid can be achieved through several established methods to produce the corresponding alkyl or aryl carboxylates. These ester derivatives are often used as intermediates in further synthetic manipulations, as the ester group can serve as a protecting group for the carboxylic acid or can be readily converted to other functionalities.

One common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl or ethyl 4-bromoisoquinoline-7-carboxylate, respectively.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method allows for the formation of a wide range of esters, including those from sterically hindered alcohols, at room temperature. Another effective method involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. For example, treatment of this compound with thionyl chloride in methanol can produce the methyl ester.

The synthesis of esters can also be accomplished by reacting the carboxylate salt with an alkyl halide. This S(_N)2 reaction is particularly useful for introducing a variety of alkyl groups. The carboxylate can be formed in situ by treating the carboxylic acid with a base.

Esterification Method Reagents Typical Conditions Product Example
Fischer-SpeierAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)RefluxMethyl 4-bromoisoquinoline-7-carboxylate
DCC/DMAP CouplingAlcohol, DCC, DMAPRoom TemperatureAlkyl/Aryl 4-bromoisoquinoline-7-carboxylate
Acyl Chloride FormationThionyl Chloride, then AlcoholVariesMethyl 4-bromoisoquinoline-7-carboxylate
Alkylation of CarboxylateBase, Alkyl Halide (e.g., Ethyl Iodide)VariesEthyl 4-bromoisoquinoline-7-carboxylate

Amidation Reactions for Diverse Amide Derivatives

The synthesis of amides from this compound is a crucial transformation for the development of new bioactive molecules, as the amide bond is a key structural feature in many pharmaceuticals. Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A widely used method for amide bond formation is the use of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base like N,N-diisopropylethylamine (DIPEA) are effective for coupling a wide range of primary and secondary amines to the carboxylic acid. This method is known for its mild conditions and high yields. Other common coupling agents include HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole).

Similar to esterification, the carboxylic acid can be converted to the corresponding acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that readily reacts with primary or secondary amines to form the desired amide. This method is robust but may not be suitable for substrates with sensitive functional groups.

Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods. The reaction is typically carried out at elevated temperatures with removal of water.

Amidation Method Reagents Typical Conditions Product Example
Coupling AgentAmine, EDC, HOAt, DIPEARoom TemperatureN-substituted 4-bromoisoquinoline-7-carboxamide
Acyl Chloride FormationThionyl Chloride, then AmineVariesN-substituted 4-bromoisoquinoline-7-carboxamide
Boric Acid CatalysisAmine, Boric AcidHigh Temperature, Water RemovalN-substituted 4-bromoisoquinoline-7-carboxamide

Decarboxylation Pathways and Associated Products

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful transformation to access the corresponding 4-bromoisoquinoline. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO₂. For aromatic carboxylic acids, this reaction typically requires harsh conditions unless there is a stabilizing group in the ortho or para position.

A common method for the decarboxylation of aromatic carboxylic acids is heating with a copper catalyst in a high-boiling solvent like quinoline (B57606), a reaction known as the copper-catalyzed decarboxylation. Another method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of calcium hydroxide (B78521) and sodium hydroxide). This process, known as the Dumas decarboxylation, can effectively remove the carboxyl group and replace it with a hydrogen atom. For instance, heating the sodium salt of this compound with soda lime would be expected to yield 4-bromoisoquinoline.

In some synthetic routes, decarboxylation can occur as a subsequent step after an initial reaction. For example, in the synthesis of certain quinoline derivatives, a decarboxylation step at high temperature (e.g., 210°C in nitrobenzene) is employed to remove a carboxyl group introduced during the ring-forming reaction.

Decarboxylation Method Reagents Typical Conditions Product
Copper-CatalyzedCopper powder, QuinolineHigh Temperature4-Bromoisoquinoline
Soda Lime DecarboxylationSoda LimeHigh Temperature4-Bromoisoquinoline
Thermal DecarboxylationHeat in a high-boiling solvent (e.g., Nitrobenzene)~210°C4-Bromoisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Bromine Center

The bromine atom at the C4 position of the isoquinoline ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of highly functionalized isoquinoline derivatives.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most important methods for C-C bond formation in modern organic synthesis. The C4-bromine atom of this compound (or its ester derivatives) can readily participate in these reactions, allowing for the introduction of a wide range of substituents at this position.

The Suzuki-Miyaura coupling reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position.

The reaction typically involves the use of a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or a more specialized ligand. A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the organoboron species. The reaction is usually carried out in a solvent mixture, often containing water, such as toluene/water or dioxane/water.

A typical Suzuki-Miyaura coupling of an ester of this compound, for example, methyl 4-bromoisoquinoline-7-carboxylate, with an arylboronic acid (Ar-B(OH)₂) would proceed as follows:

Reaction Scheme:

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. For challenging couplings, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos), may be necessary. The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle, and it is often advantageous to perform the coupling reaction on the corresponding ester derivative, followed by hydrolysis to the carboxylic acid if desired.

Component Examples Role in Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the cross-coupling cycle
Ligand PPh₃, SPhos, XPhosStabilizes the palladium catalyst and influences its reactivity
Boronic Acid/Ester Phenylboronic acid, Pyridinylboronic acid, Vinylboronic acid pinacol (B44631) esterSource of the new carbon substituent
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid/ester for transmetalation
Solvent Toluene/Water, Dioxane/Water, DMFProvides the medium for the reaction
Other Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald-Hartwig)

The bromine atom at the C4 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, a Sonogashira coupling would involve the reaction of the bromo-isoquinoline with a terminal alkyne in the presence of a palladium catalyst, a copper salt (like CuI), and a base (such as an amine). This would result in the substitution of the bromine atom with an alkynyl group, yielding a 4-alkynylisoquinoline-7-carboxylic acid derivative. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Recent advancements have even led to the development of copper-free Sonogashira coupling protocols. pitt.edu The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org In the context of this compound, a Buchwald-Hartwig reaction would involve coupling the bromo-isoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. libretexts.orgnih.gov This reaction would lead to the formation of 4-aminoisoquinoline-7-carboxylic acid derivatives. The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

A summary of typical catalysts, ligands, and bases used in these reactions is presented in the table below.

ReactionCatalystLigandBase
Sonogashira Coupling Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NH
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃Xantphos, BINAP, P(t-Bu)₃NaOt-Bu, K₃PO₄

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed cross-couplings. One significant application is the copper-catalyzed hydrolysis of bromoisoquinolines to produce hydroxyisoquinolines. researchgate.netconnectjournals.com In the case of this compound, a copper-catalyzed hydrolysis would lead to the formation of 4-hydroxyisoquinoline-7-carboxylic acid. This transformation is typically carried out in the presence of a copper catalyst at elevated temperatures. connectjournals.com A challenge in these reactions can be the formation of copper(II) complexes with the hydroxyisoquinoline product, which can complicate purification. researchgate.netconnectjournals.com

Furthermore, copper can be used to catalyze decarboxylative cross-coupling reactions. For instance, aromatic carboxylic acids can be coupled with aryl halides in a copper-catalyzed process, although this typically involves the decarboxylation of one of the coupling partners. future4200.comrsc.org While not a direct coupling at the bromine position, this highlights the broader utility of copper catalysis in modifying isoquinoline systems. Copper(I)-catalyzed cross-coupling reactions have also been developed for the reaction of organozinc reagents with 1-bromoalkynes. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring (considering regioselectivity)

The reactivity of the isoquinoline ring in this compound towards electrophilic and nucleophilic aromatic substitution is influenced by the existing substituents: the bromine atom, the carboxylic acid group, and the nitrogen atom in the ring.

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the aromatic ring. wikipedia.org The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The existing electron-withdrawing carboxylic acid group further deactivates the ring, making EAS reactions challenging. When they do occur, substitution is directed to the 5- and 8-positions, which are the most electron-rich positions in the isoquinoline nucleus. The bromine atom is a deactivating but ortho-, para-directing group. nih.gov Therefore, any potential electrophilic substitution would likely occur at positions 5 or 8, with the precise regioselectivity being a complex interplay of the electronic effects of all substituents. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. rsc.org The presence of the electron-withdrawing nitrogen atom makes the isoquinoline ring, particularly the pyridinoid part, susceptible to nucleophilic attack. The bromine atom at the 4-position is a good leaving group and its departure is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom. Therefore, this compound is expected to be reactive towards nucleophilic aromatic substitution at the C4 position. The carboxylic acid group, being electron-withdrawing, will further activate the ring towards nucleophilic attack. The regioselectivity for NAS on substituted quinazolines, a related heterocyclic system, has been shown to be highly specific, with substitution occurring preferentially at the 4-position. nih.gov It is likely that a similar high regioselectivity would be observed for this compound, with nucleophiles readily displacing the bromine atom. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Functional Group Interconversions and Advanced Derivatization Strategies

The carboxylic acid group at the 7-position of this compound provides a key site for a variety of functional group interconversions and derivatization strategies. These transformations are crucial for modifying the molecule's properties and for its incorporation into larger, more complex structures.

The carboxylic acid can be converted into a range of other functional groups. For example, it can be reduced to a primary alcohol (4-bromo-7-(hydroxymethyl)isoquinoline) using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk It can also be converted into an acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which can then be further reacted with amines to form amides or with alcohols to form esters. ub.edu The direct conversion of the carboxylic acid to an amide can also be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC). thermofisher.com

Advanced derivatization strategies for carboxylic acids often involve their activation to facilitate reaction with various nucleophiles. nih.gov For instance, the carboxylic acid can be converted into an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines. thermofisher.com Another strategy is the derivatization with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) to form ester derivatives that can be easily detected by HPLC. nih.gov Additionally, derivatization can be employed to improve analytical detection, for example, by introducing a bromine atom via a derivatizing agent to enhance mass spectrometric analysis. nih.gov

The table below summarizes some common functional group interconversions for a carboxylic acid.

Starting Functional GroupReagent(s)Resulting Functional Group
Carboxylic AcidLiAlH₄ or BH₃Primary Alcohol
Carboxylic AcidSOCl₂ or (COCl)₂Acyl Chloride
Carboxylic AcidAmine, DCCAmide
Carboxylic AcidAlcohol, Acid CatalystEster

These functional group interconversions and derivatization strategies significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromoisoquinoline 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, the full carbon skeleton and proton environment can be mapped.

The ¹H NMR spectrum of 4-Bromoisoquinoline-7-carboxylic acid is expected to show distinct signals for each of the aromatic protons and the acidic proton of the carboxyl group. The acidic proton (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to strong deshielding and hydrogen bonding. princeton.edupressbooks.pub The aromatic protons on the isoquinoline (B145761) core will appear between 7.0 and 9.5 ppm. Protons H-8 and H-6, being adjacent to the electron-withdrawing carboxylic acid group, would be shifted further downfield compared to their positions in the parent 4-bromoisoquinoline. Similarly, H-3 and H-5 would experience shifts influenced by the bromine and the heterocyclic nitrogen atom.

In the ¹³C NMR spectrum, the carboxyl carbon (–COOH) is the most downfield signal, typically found in the 165–185 ppm range. pressbooks.pub The carbon atoms of the isoquinoline ring will resonate between approximately 115 and 155 ppm. The carbon atom directly bonded to the bromine (C-4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The remaining carbon signals can be assigned based on their electronic environment, with carbons adjacent to the nitrogen atom and the substituent groups showing the most significant shifts from unsubstituted isoquinoline.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1~9.0 - 9.3-
H-3~8.5 - 8.8-
H-5~8.2 - 8.5-
H-6~8.4 - 8.7-
H-8~8.8 - 9.1-
COOH~10.0 - 13.0 (broad s)-
C-1-~150 - 153
C-3-~142 - 145
C-4-~122 - 125
C-4a-~135 - 138
C-5-~128 - 131
C-6-~129 - 132
C-7-~130 - 133
C-8-~125 - 128
C-8a-~136 - 139
COOH-~165 - 170

To confirm the assignments made from one-dimensional spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as H-5 and H-6, confirming their positions on the benzene (B151609) ring portion of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-3 to C-3, etc.), providing unambiguous assignments for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. princeton.edu For instance, the acidic proton of the carboxyl group would show a correlation to the carboxyl carbon (C=O) and to the C-7 carbon, confirming the position of the carboxylic acid. Similarly, correlations from H-8 to C-7 and C-8a, and from H-6 to C-7 and C-5 would solidify the structural assignment of the entire molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the stretching and bending modes of chemical bonds. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are complementary techniques that provide detailed information about the functional groups present in a molecule.

The spectra of this compound would be dominated by vibrations from the isoquinoline core and the carboxylic acid group.

Carboxylic Acid Vibrations: The most prominent IR absorption would be a very broad O–H stretching band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxyl dimer. pressbooks.pub The C=O stretching vibration would appear as a strong, sharp band between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring system typically lowers this frequency to the 1710-1730 cm⁻¹ range. pressbooks.pubui.ac.id

Aromatic Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring system will produce a series of sharp bands in the 1450–1650 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Key Predicted Vibrational Frequencies for this compound (Note: These are estimated values based on typical functional group frequencies.)

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded)FT-IR2500 - 3300Broad, Strong
Aromatic C-H stretchFT-IR, FT-Raman3000 - 3100Medium-Weak
C=O stretchFT-IR1710 - 1730Strong
Aromatic C=C/C=N stretchFT-IR, FT-Raman1450 - 1650Medium-Strong
C-O stretch / O-H bendFT-IR1210 - 1320Medium
C-Br stretchFT-IR, FT-Raman500 - 600Strong

For a precise assignment of all vibrational modes, experimental data is often correlated with theoretical calculations based on Density Functional Theory (DFT). nih.gov By computing the vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. Although the computed frequencies are often systematically higher than experimental ones, they can be scaled using a known factor to achieve excellent agreement. This correlation allows for the confident assignment of complex vibrations in the fingerprint region (below 1500 cm⁻¹) and provides deeper insights into the molecule's force constants and bonding characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and π-Electron Systems

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. The isoquinoline core is an extended aromatic chromophore that absorbs UV radiation. The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions. Carboxylic acids themselves absorb weakly around 210 nm, but when conjugated with an aromatic ring, they can influence the absorption maxima and intensity. researchgate.netlibretexts.org The presence of the bromine atom and the carboxylic acid group as substituents on the isoquinoline ring will act as auxochromes, likely causing a bathochromic (red) shift in the absorption maxima compared to the parent isoquinoline molecule. Analysis of the spectrum provides valuable information about the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as an unequivocal technique for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions that govern the crystal packing. While specific crystallographic data for derivatives of this compound are not extensively detailed in publicly accessible research, the application of this technique to analogous isoquinoline and bromo-substituted aromatic compounds provides a clear framework for the structural insights that would be obtained.

The process of X-ray crystallography involves irradiating a single crystal of a target compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be deduced.

For a derivative of this compound, a single-crystal X-ray diffraction study would be instrumental in:

Confirming the molecular structure: Unambiguously verifying the connectivity of the atoms and the substitution pattern on the isoquinoline core.

Determining stereochemistry: Establishing the absolute configuration of any chiral centers within the derivative.

Analyzing conformational features: Revealing the planarity of the isoquinoline ring system and the orientation of the carboxylic acid and any other substituent groups. For instance, studies on other heterocyclic compounds have shown how different substituents can induce distortions in the ring systems.

Investigating intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding (e.g., between carboxylic acid moieties), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial in understanding the supramolecular architecture and the physical properties of the solid material.

Research on various isoquinoline derivatives has demonstrated the utility of X-ray crystallography in elucidating their solid-state structures. For example, the crystal structure of methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate revealed a distorted half-chair conformation for the heterocyclic rings and a network of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions that define its three-dimensional structure. eurjchem.comsemanticscholar.org Similarly, studies on bromo-substituted aromatic compounds have highlighted the role of the bromine atom in directing crystal packing through halogen bonding. mdpi.com

Should a suitable single crystal of a this compound derivative be obtained, the crystallographic data would be presented in a standardized format, as exemplified in the hypothetical table below. This data would provide a foundational understanding of its solid-state properties and could be correlated with its spectroscopic and physicochemical characteristics.

Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative

ParameterValue
Chemical FormulaC₁₀H₆BrNO₂
Formula Weight252.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coeff. (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data coll. (°)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: The values in this table are placeholders and represent the type of data that would be obtained from an X-ray crystallographic analysis.

Computational Chemistry and Mechanistic Investigations of 4 Bromoisoquinoline 7 Carboxylic Acid Reactions

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. dntb.gov.uaresearchgate.net It is particularly effective for calculating the properties of medium-sized organic molecules like 4-Bromoisoquinoline-7-carboxylic acid, balancing computational cost with high accuracy. ijastems.org These calculations provide a foundational understanding of the molecule's electronic characteristics and structural parameters.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The bicyclic isoquinoline (B145761) core is expected to be largely planar. However, the carboxylic acid substituent at the C-7 position introduces conformational flexibility.

The primary conformational question revolves around the orientation of the carboxyl group (-COOH). This group can exist in different rotational arrangements, with the syn and anti conformations (referring to the orientation of the acidic hydrogen with respect to the carbonyl oxygen) being of particular interest. nih.gov While the syn conformation is often more stable in the gas phase for simple carboxylic acids due to intramolecular hydrogen bonding, the presence of the bulky isoquinoline ring and potential solvent interactions could influence this preference. nih.gov A thorough conformational analysis would computationally rotate the C-C and C-O bonds of the carboxyl group to map the potential energy surface and identify the global minimum energy structure, which is essential for the accuracy of all subsequent calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgpearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. libretexts.org

For this compound, the distribution of these orbitals is influenced by the isoquinoline ring system and its substituents. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the nitrogen heteroatom, would significantly affect the electronic landscape. It is anticipated that the HOMO would be distributed across the π-system of the isoquinoline ring, while the LUMO would also be located on the ring system, likely with significant contributions from the C=N bond and the electron-deficient regions influenced by the substituents. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions. ijastems.org

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound. This table illustrates the type of data generated from FMO analysis.
ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Represents electron-donating ability.
LUMO Energy-2.0Represents electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.5Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. wisc.edujuniperpublishers.com This method provides deep insights into intramolecular bonding, charge distribution, and stabilizing interactions like hyperconjugation. ijastems.org

Hyperconjugation involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) orbital. These interactions stabilize the molecule by delocalizing electron density. In this compound, NBO analysis would quantify key interactions, such as those between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the aromatic ring, or between the π orbitals of the ring and the antibonding orbitals of the substituents.

The strength of these interactions is measured by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization. This analysis reveals the pathways of intramolecular charge transfer (ICT) and helps explain the electronic effects of the bromine and carboxylic acid substituents on the isoquinoline core. biointerfaceresearch.com

Table 2: Representative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions. This table shows examples of stabilizing interactions that could be identified in this compound.
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)ring~15-25Lone pair delocalization into the ring.
π(C-C)ringπ(C=O)carboxyl~5-10Ring to carboxyl group charge transfer.
LP(2) Ocarbonylσ*(C-C)ring~2-4Hyperconjugative stabilization.

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group. These are the primary sites for protonation and interaction with electrophiles.

Positive Potential: Located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation. The hydrogen atoms on the aromatic ring would also exhibit a lesser positive potential.

This visual representation provides an intuitive guide to the molecule's reactivity patterns and intermolecular interactions. researchgate.net

Quantum Chemical Studies of Reaction Pathways and Transition States

Beyond static molecular properties, quantum chemistry can be used to model the dynamics of chemical reactions. nih.gov This involves mapping the potential energy surface that connects reactants to products, identifying intermediate structures, and, most importantly, locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

The functionalization of the isoquinoline ring is a key area of synthetic chemistry. Computational studies can elucidate the mechanisms of these reactions, providing a level of detail that is often inaccessible through experiments alone. For this compound, theoretical calculations could be used to investigate various transformations, such as nucleophilic aromatic substitution, electrophilic attack on the ring, or reactions involving the carboxylic acid group.

For example, in a proposed C-H functionalization reaction, DFT calculations could compare different possible pathways. By calculating the energies of all potential intermediates and transition states, the most energetically favorable mechanism can be identified. acs.org The presence of the bromo and carboxyl groups would exert strong directing effects, and computational models can predict how these groups activate or deactivate certain positions on the ring towards a given reagent. This predictive power allows for a rational approach to designing new synthetic routes and understanding reaction outcomes. researchgate.net

Mechanistic Insights into Decarboxylation Processes Involving Carboxylic Acids

The decarboxylation of aromatic carboxylic acids is a significant reaction, and its mechanism can be investigated using computational methods. nih.govacs.org For this compound, decarboxylation would involve the removal of the carboxyl group from the 7-position of the isoquinoline ring. This process can be influenced by factors such as the electronic nature of the isoquinoline ring system and the presence of the bromine substituent.

Computational approaches, particularly Density Functional Theory (DFT), can be employed to model the reaction pathway. This would involve calculating the geometries and energies of the reactant, transition state(s), and product. The activation energy for the reaction can be determined from the energy difference between the reactant and the transition state, providing a quantitative measure of the reaction's feasibility.

A plausible mechanism for the decarboxylation of this compound could proceed through a zwitterionic intermediate, a pathway that has been considered for other heterocyclic carboxylic acids. cdnsciencepub.comnih.gov In this mechanism, the nitrogen of the isoquinoline ring could play a role in stabilizing the transition state. The stability of potential intermediates, such as carbanions, is a key factor in determining the reaction rate. nih.gov

Hypothetical DFT Study of Decarboxylation

A hypothetical DFT study could be designed to compare different potential decarboxylation pathways. The table below illustrates the type of data that such a study might generate.

Parameter Pathway A: Direct CO2 Elimination Pathway B: Zwitterion-Mediated
Activation Energy (kcal/mol) 45.238.7
Transition State Geometry Elongated C-C bond of carboxyl groupProton transfer from carboxyl to ring nitrogen
Reaction Enthalpy (kcal/mol) -5.3-5.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Probing

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. wikipedia.org In the context of the decarboxylation of this compound, KIE studies could help to elucidate the rate-determining step of the reaction.

For instance, if the cleavage of the C-C bond between the isoquinoline ring and the carboxyl group is the rate-determining step, a primary carbon KIE (¹²C/¹³C) would be expected. If a proton transfer is involved in the rate-determining step, a significant primary hydrogen/deuterium KIE (H/D) would be observed. acs.org

A study on the decarboxylation of aromatic carboxylic acids observed a normal kinetic isotope effect (KIE) of 1.83 when using H₂ versus D₂, suggesting that the cleavage of a bond involving a hydrogen atom is part of the rate-determining step. nih.govacs.org

Hypothetical KIE Study Results

The following table presents hypothetical KIE values for the decarboxylation of this compound and their potential interpretations.

Isotopic Substitution Observed KIE (k_light / k_heavy) Potential Interpretation
¹²C/¹³C at carboxyl carbon1.04C-C bond cleavage is part of the rate-determining step.
H/D at the carboxylic acid1.1A secondary KIE, suggesting a change in hybridization at the oxygen during the reaction.
H/D at C8 of the isoquinoline ring2.5A primary KIE, suggesting a proton transfer to this position is involved in the rate-determining step.

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations (if applicable for understanding conformational landscapes or intermolecular interactions)

Molecular Dynamics (MD) simulations can provide valuable insights into the dynamic behavior of molecules, including their conformational landscapes and intermolecular interactions in different environments. mdpi.comnih.gov For this compound, MD simulations could be particularly useful in understanding its behavior in solution and its interactions with other molecules or potential catalysts.

MD simulations can model the solvation of this compound, revealing how solvent molecules arrange around the solute and how this might influence its reactivity. For example, the hydrogen bonding interactions between the carboxylic acid group and protic solvents can be explicitly studied.

Furthermore, if this molecule is being considered for applications where it interacts with biological macromolecules or other materials, MD simulations can be used to model these interactions at an atomic level. researcher.life This can help in understanding the binding modes and affinities, which is crucial in fields like drug design.

Potential Applications of MD Simulations

Solvation Studies: To understand the effect of different solvents on the stability and conformation of the molecule.

Aggregation Studies: To investigate the tendency of the molecule to form dimers or larger aggregates in solution through intermolecular interactions like hydrogen bonding and π-π stacking.

Interaction with Catalysts: To model the interaction of this compound with potential catalysts for its reactions, providing insights into the catalytic mechanism.

While specific MD simulation studies on this compound are not currently available, the methodology remains a powerful tool for future investigations into its chemical and physical properties.

Applications of 4 Bromoisoquinoline 7 Carboxylic Acid in Complex Molecule Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block for Advanced Molecules

4-Bromoisoquinoline-7-carboxylic acid serves as a key building block for more intricate molecular structures. The presence of two distinct and orthogonally reactive functional groups—the C-Br bond at the 4-position and the carboxylic acid at the 7-position—allows for stepwise and selective modifications, providing a strategic advantage in multi-step syntheses. chemshuttle.com The bromine atom is particularly valuable as it facilitates the introduction of various substituents through cross-coupling reactions, a common strategy in modern organic synthesis. researchgate.net

The isoquinoline (B145761) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govwikipedia.org this compound provides a direct entry point to novel isoquinoline derivatives that might otherwise be difficult to access. Traditional isoquinoline syntheses can require harsh conditions and may offer limited control over substitution patterns. nih.govniscpr.res.in The pre-installed bromine atom at the C-4 position circumvents the need for direct C-H activation, offering a reliable handle for functionalization.

The two reactive sites on the molecule can be manipulated to introduce a wide array of chemical diversity. The bromine atom is amenable to various transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid can be converted into a range of other functional groups.

Table 1: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypeReagents/CatalystResulting Functional Group
C4-BromineSuzuki CouplingAr-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl
Sonogashira CouplingAlkyne, Pd/Cu catalyst, BaseAlkynyl
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino
Stille CouplingOrganostannane, Pd catalystAlkyl, Vinyl, Aryl
C7-Carboxylic AcidEsterificationAlcohol, Acid catalystEster
AmidationAmine, Coupling agent (e.g., DCC, HATU)Amide
ReductionReducing agent (e.g., LiAlH₄)Hydroxymethyl
Curtius RearrangementDPPA, Heat, then H₂OAmino

The isoquinoline framework serves as a foundational scaffold for building larger, polycyclic heterocyclic systems. nih.gov Annulation strategies, where new rings are fused onto the existing isoquinoline core, are a powerful method for generating molecular complexity. For instance, literature reports describe the synthesis of complex systems like imidazo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines from appropriately substituted isoquinoline precursors. nih.govbohrium.com

This compound is a strategic starting material for such endeavors. A synthetic sequence could involve:

Functionalization at the C-4 position via cross-coupling.

Conversion of the C-7 carboxylic acid into another reactive group (e.g., an amine via the Curtius rearrangement or a hydroxymethyl group via reduction).

Intramolecular cyclization of the newly introduced functional groups to form an additional fused ring.

This modular approach allows for the systematic construction of diverse multi-ring systems, which are of significant interest in medicinal chemistry and materials science.

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

Isoquinoline-based molecules are recognized for their potential as ligands in catalysis. nih.gov The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. amerigoscientific.com These ligands have found applications in both homogeneous and heterogeneous catalysis. niscpr.res.intandfonline.com

This compound is an ideal platform for creating custom ligands.

For Homogeneous Catalysis: The bromine atom can be replaced with other coordinating moieties, such as phosphine (B1218219) or pyridine (B92270) groups, through cross-coupling reactions. This allows for the synthesis of bidentate or pincer-type ligands where the isoquinoline nitrogen and the newly introduced group can bind to a metal center. The electronic properties of the ligand can be modulated by the choice of substituent.

For Heterogeneous Catalysis: The carboxylic acid group provides a convenient anchor point for immobilizing the ligand onto a solid support, such as silica (B1680970), alumina, or a polymer resin. This covalent attachment facilitates the creation of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. tandfonline.com

Table 2: Exemplar Ligand Structures Derived from this compound
Parent CompoundModificationPotential Ligand StructureCatalysis Type
This compoundSuzuki coupling with 2-(diphenylphosphino)phenylboronic acidBidentate P,N-ligandHomogeneous
Amidation with aminopropyl-functionalized silica gelImmobilized isoquinolineHeterogeneous

Development of Organic Materials with Tailored Electronic or Optical Properties (derived from isoquinoline scaffolds)

The extended π-conjugated system of the isoquinoline scaffold endows its derivatives with interesting electronic and optical properties, making them attractive candidates for applications in materials science. amerigoscientific.comnumberanalytics.com Isoquinoline-based compounds have been investigated as fluorescent materials, organic light-emitting diode (OLED) components, and electronic sensors. numberanalytics.commdpi.com The ability to modify the isoquinoline core allows for precise tuning of properties such as absorption and emission wavelengths, fluorescence quantum yield, and charge-carrier mobility. amerigoscientific.com

This compound is an excellent precursor for such functional materials. The introduction of electron-donating or electron-withdrawing groups at the C-4 position via the bromine handle can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, influences its photophysical and electronic characteristics. For example, extending the π-conjugation through Suzuki or Sonogashira coupling can shift the fluorescence emission to longer wavelengths (a bathochromic shift). These tailored molecules can then be incorporated into polymers or other materials to create functional devices. amerigoscientific.com

Table 3: Influence of Substituents on Potential Properties of Isoquinoline-Based Materials
PositionSubstituent Type (Example)Predicted Effect on PropertiesPotential Application
C-4 (from Bromine)Electron Donating Group (-NMe₂, -OMe)Increase HOMO level, potential red-shift in emissionOLED emitters
Electron Withdrawing Group (-CN, -CF₃)Lower LUMO level, enhance electron transportElectron-transport materials
C-7 (from Carboxylic Acid)Polymerizable group (e.g., vinyl ester)Incorporation into a polymer backboneConductive polymers, sensors
Long alkyl chain amideImprove solubility and film-forming propertiesSolution-processed organic electronics

Future Directions and Emerging Research Avenues for 4 Bromoisoquinoline 7 Carboxylic Acid

Development of Green and Sustainable Synthetic Methodologies

The growing emphasis on environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of 4-Bromoisoquinoline-7-carboxylic acid and its derivatives. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely focus on aligning its synthesis with the principles of green chemistry.

Key research objectives in this area include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses, such as modified Doebner or Pfitzinger-type reactions, can significantly improve efficiency by reducing the number of intermediate purification steps, thereby saving solvents and energy. researchgate.netresearchgate.net The development of a multicomponent reaction that brings together simpler precursors to directly form the substituted isoquinoline (B145761) core would be a significant advancement.

Use of Greener Solvents: Research into replacing conventional organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or bio-derived solvents such as ethylene (B1197577) glycol is crucial. researchgate.net Investigations into solvent-free reaction conditions, utilizing techniques like microwave irradiation, could also provide sustainable synthetic pathways. researchgate.net

Heterogeneous and Recyclable Catalysts: The exploration of solid-supported or heterogeneous catalysts, such as silica (B1680970) sulfuric acid, can simplify product purification and allow for catalyst recycling, reducing waste and cost. researchgate.net

Renewable Starting Materials: A long-term goal is to develop synthetic pathways that utilize starting materials derived from renewable feedstocks, moving away from a reliance on petrochemical sources. kit.edu This could involve innovative chemo-enzymatic processes or the use of platform chemicals derived from biomass.

Table 1: Potential Green Synthetic Strategies for this compound
Green Chemistry PrinciplePotential ApplicationAnticipated Benefits
Atom EconomyDevelopment of multicomponent reactions (MCRs) to construct the core structure.Higher efficiency, reduced waste generation.
Safer Solvents & AuxiliariesUse of water, ethanol, or deep eutectic solvents; exploring solvent-free conditions.Reduced environmental impact and improved safety.
CatalysisEmploying recyclable solid acid catalysts or biocatalysts.Simplified purification, catalyst reusability, milder reaction conditions.
Design for Energy EfficiencyMicrowave-assisted or ultrasound-promoted synthesis.Shorter reaction times and lower energy consumption.

Exploration of Undiscovered Reactivity Patterns and Novel Functionalizations

The unique electronic and steric environment of this compound presents opportunities to explore reactivity patterns that have not yet been fully realized. The interplay between the electron-withdrawing carboxylic acid, the versatile bromine atom, and the aromatic isoquinoline core can be exploited to achieve novel functionalizations.

Future research in this domain could focus on:

Orthogonal Functionalization: Developing selective methods to independently modify the bromine and carboxylic acid groups is a key objective. The carboxylic acid can be transformed into a variety of functional groups such as esters, amides, and acid chlorides through established reactions. jackwestin.comopenstax.org The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino substituents. nih.gov Establishing robust protocols for these transformations in an orthogonal manner will unlock a vast chemical space.

C-H Activation: Direct functionalization of the C-H bonds on the isoquinoline core represents a modern and atom-economical approach to creating new derivatives. Research could target the regioselective introduction of substituents at other positions on the ring, guided by the directing effects of the existing bromo and carboxyl groups.

Dearomatization Strategies: Investigating temporary dearomatization reactions could enable novel functionalizations, particularly at the C-1 position, followed by rearomatization to yield unique 1,4,7-trisubstituted isoquinolines. acs.org

Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox catalysis and electrosynthesis could uncover new reaction pathways, enabling transformations that are difficult to achieve under traditional thermal conditions.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry offers powerful tools to accelerate research by providing deep insights into reaction mechanisms and predicting chemical behavior. Applying these methods to this compound can guide experimental work and rationalize observed outcomes.

Emerging research avenues include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model transition states and reaction energy profiles for proposed synthetic routes. This can help in optimizing reaction conditions (catalyst, solvent, temperature) and predicting the feasibility of novel transformations.

Predicting Regioselectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, as well as for C-H activation, guiding the design of experiments to achieve desired isomers.

In Silico Screening of Derivatives: Before synthesis, computational tools can be used to predict the physicochemical and electronic properties (e.g., HOMO/LUMO energies, electrostatic potential) of virtual libraries of derivatives. This allows for the pre-selection of candidates with desirable characteristics for specific applications, such as in medicinal chemistry or materials science. nih.gov

Table 2: Application of Computational Modeling in Future Research
Computational MethodResearch ApplicationObjective
Density Functional Theory (DFT)Mechanistic studies of novel functionalization reactions.To understand reaction pathways and optimize conditions.
Molecular Dynamics (MD)Simulating interactions with biological macromolecules.To predict binding modes and affinities for drug design.
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features with biological activity or material properties.To design new derivatives with enhanced performance.

Design and Synthesis of Architecturally Complex Molecular Structures Utilizing the this compound Scaffold

The inherent functionality of this compound makes it an ideal building block for the synthesis of complex, multi-dimensional molecules. mdpi.com Its rigid isoquinoline core can serve as a scaffold to orient functional groups in precise three-dimensional arrangements.

Future synthetic campaigns could target:

Polycyclic Aromatic Systems: Utilizing the bromo and carboxyl functionalities as anchor points for annulation reactions to build larger, fused-ring systems. These extended aromatic structures could have interesting photophysical properties for applications in organic electronics.

Macrocycles and Cages: Employing the scaffold in multi-step syntheses to construct macrocyclic compounds or molecular cages. This can be achieved by, for example, converting the carboxylic acid to a long-chain amino ester and then performing an intramolecular cross-coupling reaction with the bromine atom.

Dendrimers and Polymers: Using the molecule as a core or a branching unit for the synthesis of dendrimers. Polymerization, by converting both functional groups into reactive monomers, could lead to novel materials with high thermal stability and specific electronic properties.

Biologically Inspired Molecules: The isoquinoline motif is a "privileged scaffold" found in many natural alkaloids and pharmacologically active compounds. mdpi.comnih.gov Future work will undoubtedly focus on using this compound as a starting point for the total synthesis of complex natural products or for creating novel libraries of compounds for drug discovery. frontiersin.org

Q & A

Q. Q1: What are the optimal synthetic pathways for 4-Bromoisoquinoline-7-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of this compound typically involves bromination of isoquinoline precursors followed by carboxylation. A key step is controlling bromine stoichiometry and reaction temperature to avoid over-bromination. For example, highlights the importance of temperature control (e.g., storing reagents at 0–6°C to maintain stability). Yield optimization can be achieved via kinetic studies using HPLC or GC-MS to monitor intermediates. Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd catalysts for cross-coupling) may also enhance efficiency .

Q. Q2: How can the purity of this compound be validated, and what analytical techniques are most reliable?

Methodological Answer: Purity validation requires a combination of techniques:

  • HPLC with UV detection (λ = 254 nm) to assess organic impurities.
  • NMR (¹H and ¹³C) to confirm structural integrity and detect residual solvents.
  • Elemental analysis (EA) to verify stoichiometric ratios of C, H, N, and Br.
    emphasizes the use of standardized databases (e.g., NIST Chemistry WebBook) for spectral comparison. Discrepancies in melting points (e.g., mp 39–43°C in ) should prompt re-evaluation of crystallization solvents or drying protocols .

Advanced Research Questions

Q. Q3: How does the bromine substituent influence the electronic and steric properties of this compound in catalytic reactions?

Methodological Answer: The bromine atom acts as both an electron-withdrawing group and a steric hindrance. Computational studies (DFT calculations) can map electron density distributions and predict reactivity. For example:

  • Hammett substituent constants (σ) quantify electronic effects on reaction rates.
  • X-ray crystallography (if crystalline) reveals bond angles and steric clashes.
    stresses the need for rigorous literature reviews to contextualize findings (e.g., comparing brominated vs. non-brominated analogs). Contradictory data on bromine’s role in regioselectivity may arise from solvent effects or competing mechanisms .

Q. Q4: What are the limitations of using this compound in cross-coupling reactions, and how can these be addressed experimentally?

Methodological Answer: Common limitations include:

  • Low solubility in polar solvents, requiring additives like TBAB (tetrabutylammonium bromide).
  • Undesired debromination under high-temperature conditions.
    Solutions involve:
  • Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).
  • In situ FTIR to monitor debromination byproducts.
    warns against ignoring systematic errors (e.g., inconsistent catalyst batches) and advocates for uncertainty quantification in kinetic data .

Q. Q5: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often stem from:

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Impurity profiles (e.g., notes >96.0% purity thresholds).
    To address these:
  • Perform meta-analyses of published IC₅₀ values, normalizing data by assay type.
  • Use QSAR models to correlate structural features with activity trends.
    advises critical evaluation of experimental design flaws (e.g., inadequate controls) in prior studies .

Experimental Design & Data Analysis

Q. Q6: What statistical methods are appropriate for analyzing dose-response data involving this compound?

Methodological Answer:

  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Error propagation analysis for uncertainties in concentration measurements.
    highlights the need for consistent terminology and SI units in reporting results .

Q. Q7: How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • Accelerated stability testing : Monitor degradation products via LC-MS over 1–3 months.
    specifies storage at 0–6°C, suggesting temperature sensitivity. Contradictory stability data may require re-evaluating excipient compatibility .

Advanced Analytical Techniques

Q. Q8: What advanced spectroscopic methods can elucidate the tautomeric behavior of this compound?

Methodological Answer:

  • Dynamic NMR to observe tautomeric equilibria in real time.
  • UV-Vis spectroscopy with pH titration to identify protonation states.
  • IR spectroscopy to detect carbonyl vs. enol forms.
    recommends cross-referencing spectral data with authenticated standards .

Future Research Directions

Q9: What unanswered questions exist regarding the mechanistic role of this compound in organometallic catalysis?

Methodological Answer:

  • Investigate ligand-metal coordination using EXAFS or XANES.
  • Explore catalytic turnover limits via kinetic isotope effects (KIE).
    encourages proposing new hypotheses (e.g., bromine as a directing group) and validating them through iterative experimentation .

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